8,9-Bis(4-methoxyphenyl)-2-(4-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
4-[8-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse pharmacological activities and are widely used in drug design and development. The structure of this compound includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is fused with methoxyphenyl and methylphenyl groups, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 4-[8-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER involves multiple steps, starting from the preparation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl and methylphenyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacophore in drug design for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core can interact with active sites of enzymes, inhibiting their activity or modulating their function. The methoxyphenyl and methylphenyl groups can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine cores, such as:
- 4-(4-methoxyphenyl)benzaldehyde
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(4-Methylphenyl)-2,2:6,2-terpyridine These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and biological activities. The uniqueness of 4-[8-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which can result in distinct pharmacological profiles and applications.
Properties
Molecular Formula |
C28H22N4O3 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
11,12-bis(4-methoxyphenyl)-4-(4-methylphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H22N4O3/c1-17-4-6-20(7-5-17)26-30-27-24-23(18-8-12-21(33-2)13-9-18)25(19-10-14-22(34-3)15-11-19)35-28(24)29-16-32(27)31-26/h4-16H,1-3H3 |
InChI Key |
AYTCRTXCNWZHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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